Cas no 82248-59-7 (Atomoxetine hydrochloride)

O cloridrato de atomoxetina é um inibidor seletivo da recaptação de noradrenalina (ISRN), utilizado principalmente no tratamento do transtorno de déficit de atenção e hiperatividade (TDAH). Sua estrutura química difere dos estimulantes tradicionais, atuando como um agente não estimulante que modula a neurotransmissão noradrenérgica no córtex pré-frontal. Apresenta alta especificidade pelo transportador de noradrenalina, com afinidade insignificante por outros receptores neurotransmissores, reduzindo assim efeitos colaterais comuns. Sua meia-vida prolongada permite administração única diária, melhorando a adesão ao tratamento. O perfil farmacocinético mostra baixa ligação a proteínas plasmáticas e metabolismo hepático via CYP2D6, requerendo ajuste de dose em metabolizadores lentos. Demonstra eficácia comprovada em melhorar sintomas de desatenção e hiperatividade em pacientes pediátricos e adultos.
Atomoxetine hydrochloride structure
Atomoxetine hydrochloride structure
Nome do Produto:Atomoxetine hydrochloride
N.o CAS:82248-59-7
MF:C17H22ClNO
MW:291.815683841705
MDL:MFCD06410992
CID:60420
PubChem ID:54840

Atomoxetine hydrochloride Propriedades químicas e físicas

Nomes e Identificadores

    • (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine hydrochloride
    • Atomoxetine HCl
    • (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)-propan-1-amine hydrochloride
    • Atomoxetine hydrochloride solution
    • ATOMOXITINE
    • Tomoxetine hydrochloride
    • (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride
    • (R)-N-Methyl-(2-methylphenoxy)benzenepropanamine Hydrochloride
    • LY 139603
    • R-Tomexetine Hydrochloride
    • Strattera
    • (R)-N-Methyl-γ-(2-methyl­phenoxy)benzenepropanamine hydrochloride
    • Atomoxetine hydrochloride
    • (R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropylamine Hydrochloride
    • (R)-Tomoxetine Hydrochloride
    • (R)-N-Methyl-gamma-(2-methyl-phenoxy)benzenepropanamine hydrochloride
    • (R)-Atomoxetine hydrochloride
    • Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride, (R)- (ZCI)
    • Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride, (γR)- (9CI)
    • (R)-(-)-N-Methyl-3-[(2-methylphenyl)oxy]-3-phenyl-1-aminopropane hydrochloride
    • (R)-(-)-Tomoxetine hydrochloride
    • Atemoxetine hydrochloride
    • ATOMOXETINE HYDROCHLORIDE (MART.)
    • A2357
    • Benzenepropanamine, N-methyl-gamma-(2-methylphenoxy)-, hydrochloride, (-)-
    • AKOS015920150
    • (-)-N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine hydrochloride
    • NS00076233
    • SR-01000597779
    • 82248-59-7
    • (r)-n-methyl-gamma-(2-methylphenoxy)-benzenepropanamine hydrochloride
    • (3R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine monohydrochloride
    • ATOMOXETINE HYDROCHLORIDE (USP-RS)
    • (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-aminehydrochloride
    • ATOMOXETINE HYDROCHLORIDE [MI]
    • Strattera (TN)
    • CAS-82248-59-7
    • ATOMOXETINE HYDROCHLORIDE [ORANGE BOOK]
    • F0001-2408
    • Atomoxetine (hydrochloride)
    • MLS002153176
    • Atomoxetine, HCl
    • ATOMOXETINE HYDROCHLORIDE (USP MONOGRAPH)
    • Atomoxetine Hydrochloride 1.0 mg/ml in Methanol (as free base)
    • CHEMBL1702
    • Atomoxetine hydrochloride, European Pharmacopoeia (EP) Reference Standard
    • METHYL-((R)-3-PHENYL-3-O-TOLYLOXY-PROPYL)-AMINE HYDROCHLORIDE
    • HMS3413C05
    • (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride
    • ATOMXETINE HYROCHLORIDE
    • Atomoxetine Hydrochloride, Pharmaceutical Secondary Standard; Certified Reference Material
    • LY-139603
    • Atomoxetine (as hydrochloride)
    • SR-01000763397
    • ATOMOXETINE HYDROCHLORIDE [EP MONOGRAPH]
    • SMR000469177
    • SR-01000597779-1
    • ATOMOXETINE HYDROCHLORIDE [WHO-DD]
    • EN300-18528139
    • 57WVB6I2W0
    • NSC 759104
    • UNII-57WVB6I2W0
    • CCG-100874
    • MLS001401377
    • ATOMOXETINE HYDROCHLORIDE [MART.]
    • DTXSID2044266
    • D02574
    • NSC-759104
    • (R)-N-METHYL-3-PHENYL-3-(O-TOLYLOXY)PROPAN-1-AMINE HCL
    • BENZENEPROPANAMINE, N-METHYL-.GAMMA.-(2-METHYLPHENOXY)-, HYDROCHLORIDE, (-)
    • LY-135252
    • HMS3677C05
    • NCGC00025345-02
    • DTXCID0024266
    • ATOMOXETINE HYDROCHLORIDE [JAN]
    • SR-01000763397-3
    • (-)-N-methyl-gamma(2-methylphenoxy)benzenepropamine Hydrochloride
    • CHEBI:331697
    • Q27225729
    • Atomoxetine for impurity A identification, European Pharmacopoeia (EP) Reference Standard
    • Hydrochloride, Atomoxetine
    • (R)-(-)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride
    • Atomoxetine for impurity A identification
    • SCHEMBL122111
    • Atomoxetine hydrochloride (JAN/USP)
    • s3175
    • HCl, Atomoxetine
    • Tox21_110292_1
    • NCGC00016056-02
    • KS-1223
    • MFCD06410992
    • Atomoxetine hydrochloride [USAN]
    • CS-1085
    • HY-17385
    • methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine hydrochloride
    • Atomoxetine hydrochloride- Bio-X
    • BM164222
    • LY-139602 [(+)-isomer]
    • LUCXVPAZUDVVBT-UNTBIKODSA-N
    • ATOMOXETINE HYDROCHLORIDE [USP-RS]
    • BENZENEPROPANAMINE, N-METHYL-gamma-(2-METHYLPHENOXY)-, HYDROCHLORIDE, (-)
    • (-)-N-Methyl-3-phenyl-3-(o-tolyloxy)propylamine hydrochloride
    • SW197504-3
    • NC00124
    • Atomoxetine hydrochloride, United States Pharmacopeia (USP) Reference Standard
    • (R)-Tomoxetine hydrochloride, solid
    • Tox21_110292
    • ATOMOXETINE HCL [VANDF]
    • ATOMOXETINE HYDROCHLORIDE (EP MONOGRAPH)
    • ATOMOXETINE HYDROCHLORIDE [USP MONOGRAPH]
    • MDL: MFCD06410992
    • Inchi: 1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1
    • Chave InChI: LUCXVPAZUDVVBT-UNTBIKODSA-N
    • SMILES: [C@H](C1C=CC=CC=1)(CCNC)OC1C=CC=CC=1C.Cl

Propriedades Computadas

  • Massa Exacta: 291.138992g/mol
  • Carga de Superfície: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Ligações Rotativas: 6
  • Massa monoisotópica: 291.138992g/mol
  • Massa monoisotópica: 291.138992g/mol
  • Superfície polar topológica: 21.3Ų
  • Contagem de Átomos Pesados: 20
  • Complexidade: 237
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 2

Propriedades Experimentais

  • Cor/Forma: solid
  • Ponto de Fusão: 167.0 to 171.0 deg-C
  • Ponto de ebulição: 389°C at 760 mmHg
  • Ponto de Flash: 9℃
  • PSA: 21.26000
  • LogP: 4.91750
  • pka: 10.13(at 25℃)
  • Merck: 863
  • Rotação Específica: D25 -38.01°; 36525 -177.26° (c = 1 in methanol); D23 -41.37° (c = 1.02 in methanol); D25 -40.3° (c = 0.94 in ethanol)

Atomoxetine hydrochloride Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H315-H319-H335
  • Declaração de Advertência: P261-P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 11-23/24/25-39/23/24/25
  • Instrução de Segurança: S22-S24/25
  • Identificação dos materiais perigosos: F T
  • Condição de armazenamento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Atomoxetine hydrochloride Dados aduaneiros

  • CÓDIGO SH:2922299090
  • Dados aduaneiros:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Atomoxetine hydrochloride Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Life Chemicals
F0001-2408-5g
methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine hydrochloride
82248-59-7 95%+
5g
$417.0 2023-09-07
Life Chemicals
F0001-2408-10g
methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine hydrochloride
82248-59-7 95%+
10g
$584.0 2023-09-07
Life Chemicals
F0001-2408-0.5g
methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine hydrochloride
82248-59-7 95%+
0.5g
$132.0 2023-09-07
Axon Medchem
1297-10 mg
Atomoxetine hydrochloride
82248-59-7 99%
10mg
€95.00 2023-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IO597-1g
Atomoxetine hydrochloride
82248-59-7 98+%
1g
798CNY 2021-05-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0001587
Atomoxetine hydrochloride
82248-59-7 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A87030-100mg
Atomoxetine hydrochloride
82248-59-7 98%
100mg
¥46.0 2022-04-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0001586
82248-59-7
¥1556.7 2023-01-13
TRC
A791400-5mg
Atomoxetine Hydrochloride
82248-59-7
5mg
$ 97.00 2023-04-19
TRC
A791400-50mg
Atomoxetine Hydrochloride
82248-59-7
50mg
$ 442.00 2023-04-19

Atomoxetine hydrochloride Método de produção

Método de produção 1

Condições de reacção
Referência
A site isolation-enabled organocatalytic approach to enantiopure γ-amino alcohol drugs
Wang, Shoulei; et al, Tetrahedron, 2018, 74(29), 3943-3946

Método de produção 2

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide Solvents: Xylene ;  130 °C
1.2 Reagents: Hydrochloric acid Solvents: Isopropanol ,  tert-Butyl methyl ether ;  0 - 5 °C
Referência
Efficient method for preparing 3-aryloxy-3-arylpropylamines and their optical stereoisomers
, Canada, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referência
Candida Rugosa lipase-catalyzed kinetic resolution of β-hydroxy-β-arylpropionates and δ-hydroxy-δ-aryl-β-oxo-pentanoates
Xu, Chengfu; et al, Tetrahedron, 2005, 61(8), 2169-2186

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  (S)-Mandelic acid Solvents: Water ;  48 h, rt
1.2 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  rt
Referência
New technique for synthesis of anti-depression drug atomoxetine hydrochloride
He, Xiaoqiang, Zhongguo Yaoxue Zazhi (Beijing, 2010, 45(14), 1104-1106

Método de produção 5

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
2.1 Solvents: Ethanol ,  Water
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referência
Chiral synthesis via organoboranes. 18. Selective reductions. 43. Diisopinocampheylchloroborane as an excellent chiral reducing reagent for the synthesis of halo alcohols of high enantiomeric purity. A highly enantioselective synthesis of both optical isomers of Tomoxetine, Fluoxetine, and Nisoxetine
Srebnik, Morris; et al, Journal of Organic Chemistry, 1988, 53(13), 2916-20

Método de produção 6

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, 20 °C
2.1 Solvents: Ethanol ,  Water ;  12 h, 30 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
Referência
The synthesis of atomoxetine-containing carboxamides - potential human carbonic anhydrase inhibitors
Shetnev, Anton A.; et al, American Chemical Science Journal, 2016, 10(3), 1-5

Método de produção 7

Condições de reacção
1.1 Solvents: Ethanol ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referência
Chiral synthesis via organoboranes. 18. Selective reductions. 43. Diisopinocampheylchloroborane as an excellent chiral reducing reagent for the synthesis of halo alcohols of high enantiomeric purity. A highly enantioselective synthesis of both optical isomers of Tomoxetine, Fluoxetine, and Nisoxetine
Srebnik, Morris; et al, Journal of Organic Chemistry, 1988, 53(13), 2916-20

Método de produção 8

Condições de reacção
1.1 Solvents: Tetrahydrofuran
Referência
Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Selective reduction of 2,3-epoxycinnamyl alcohol with Red-Al
Gao, Y.; et al, Journal of Organic Chemistry, 1988, 53(17), 4081-4

Método de produção 9

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Diethyl ether ;  -10 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referência
Pd-Catalyzed kinetic resolution of benzylic alcohols: a practical synthesis of (R)-tomoxetine and (S)-fluoxetine hydrochlorides
Ali, Iliyas Sayyed; et al, Tetrahedron Letters, 2002, 43(31), 5435-5436

Método de produção 10

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt; 14 h, rt
1.2 Solvents: Hexane ;  30 min, reflux
2.1 Solvents: Water ;  3 h, 130 °C; 130 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Referência
A new method for synthesis of atomoxetine and its interaction with azole-containing sulfonyl chlorides
Korsakov, M. K.; et al, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2013, 11(4), 38-41

Método de produção 11

Condições de reacção
1.1 Solvents: Water ;  3 h, 130 °C; 130 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Referência
A new method for synthesis of atomoxetine and its interaction with azole-containing sulfonyl chlorides
Korsakov, M. K.; et al, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2013, 11(4), 38-41

Método de produção 12

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referência
An improved method for the synthesis of optically active tomoxetines and fluoxetines
Xu, Cheng-Fu; et al, Chinese Journal of Chemistry, 2004, 22(8), 775-778

Método de produção 13

Condições de reacção
1.1 Solvents: Ethanol ,  Water ;  12 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
The synthesis of atomoxetine-containing carboxamides - potential human carbonic anhydrase inhibitors
Shetnev, Anton A.; et al, American Chemical Science Journal, 2016, 10(3), 1-5

Método de produção 14

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
Referência
A new chemoenzymic enantioselective synthesis of R-(-)-tomoxetine, (R)- and (S)-fluoxetine
Kumar, Ashok; et al, Tetrahedron Letters, 1991, 32(16), 1901-4

Método de produção 15

Condições de reacção
1.1 Solvents: Tetrahydrofuran ,  Water ;  3 h, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
Referência
Regio- and Stereoselective Ring Opening of Enantiomerically Enriched 2-Aryl Oxetanes and 2-Aryl Azetidines with Aryl Borates
Bertolini, Ferruccio; et al, Journal of Organic Chemistry, 2008, 73(22), 8998-9007

Atomoxetine hydrochloride Raw materials

Atomoxetine hydrochloride Preparation Products

Atomoxetine hydrochloride Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:82248-59-7)Atomoxetine hydrochloride
Número da Ordem:A840286
Estado das existências:in Stock/in Stock
Quantidade:5g/25g
Pureza:99%/99%
Informação de Preços Última Actualização:Friday, 30 August 2024 06:49
Preço ($):436.0/1742.0
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:82248-59-7)Atomoxetine hydrochloride
sfd12827
Pureza:99.9%
Quantidade:200kg
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Shanghai Jinhuan Chemical CO., LTD.
(CAS:82248-59-7)Atomoxetine hydrochloride
JH001
Pureza:99%/99%
Quantidade:50g/1kg
Preço ($):Inquérito/Inquérito